4-Bromoanisole
Overview
Description
Synthesis Analysis
4-Bromoanisole is a useful brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . Suzuki coupling of this compound with phenylboronic acid catalyzed by palladium pincer complexes has been studied . A patent describes a preparation method of this compound which involves dissolving methoxybenzene and liquid bromine into 1-butyl-3-methylimidazole nitrate, and reacting for more than 1h under closed conditions at 25-100°C .Molecular Structure Analysis
The molecular formula of this compound is C7H7BrO . Its average mass is 187.034 Da and its monoisotopic mass is 185.968018 Da .Chemical Reactions Analysis
This compound forms a Grignard reagent, which reacts with phosphorus trichloride to give tris (4-methoxyphenyl)phosphine . It also forms the organozinc derivative CH3OC6H4ZnBr . It is sometimes used in RNA extraction to further eliminate DNA contamination .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow oily liquid . It is insoluble in water, but soluble in ethanol, ether, and chloroform . Its density is 1.494 g/mL at 25°C . It has a melting point of 9-10°C and a boiling point of 223°C .Scientific Research Applications
1. Polymer Blends in Photovoltaic Devices
4-Bromoanisole is utilized as a processing additive in organic photovoltaic devices. It controls phase separation and phase purity in polymer-polymer blends, promoting aggregation of the donor material (P3HT) which improves morphology in both mixed and demixed blends. This application is crucial for enhancing the efficiency of organic photovoltaic devices (Liu et al., 2012).
2. Synthesis of Heat and Pressure-Sensitive Dyes
In the manufacturing of thermal papers, this compound is a key ingredient for synthesizing black fluorane dye, an important heat and pressure-sensitive dye. A continuous homogeneous bromination technology in a microreaction system has been developed for its preparation, showcasing a more efficient and selective process compared to traditional methods (Xie et al., 2020).
3. Safety in Lithium-Ion Batteries
This compound has been recommended as a safety electrolyte additive for lithium-ion batteries, particularly for LiNi0.6Co0.2Mn0.2O2 (NCM 622) cathode materials. It improves overcharge tolerance and cycle stability at high cut-off voltages, thus enhancing the safety and lifespan of these batteries (Zhu, 2019).
4. Electrochemical Studies
The electrochemical reduction of this compound has been studied, revealing insights into its behavior at different electrodes. Such studies are pivotal in understanding the electrochemical properties of organic compounds and their potential applications in various electrochemical processes (Mubarak et al., 1990).
5. Molecular Energetics and Thermodynamics
Research on the molecular energetics of this compound provides insights into its thermodynamic properties. This is crucial for its application in various chemical processes where energy changes are a significant factor (Silva & Ferreira, 2009).
Mechanism of Action
Target of Action
4-Bromoanisole is primarily used in RNA extraction to eliminate DNA contamination . It interacts with genomic DNA (gDNA), which is its primary target .
Mode of Action
The mode of action of this compound involves its interaction with genomic DNA during RNA extraction . It binds to the DNA and segregates it into the organic layer, leaving the RNA extract in the aqueous layer .
Biochemical Pathways
It is known that it plays a crucial role in the rna extraction process by interacting with genomic dna .
Pharmacokinetics
Its physical properties such as its boiling point (223 °c) and density (1494 g/mL at 25 °C) suggest that it is a volatile and dense compound .
Result of Action
The primary result of this compound’s action is the successful extraction of RNA with minimal DNA contamination . By interacting with genomic DNA, this compound ensures that the DNA is located in the organic layer, separate from the RNA extract in the aqueous layer .
Safety and Hazards
Future Directions
The global bromoanisole market, which includes 4-Bromoanisole, is expected to grow at a CAGR of 4.5% during the forecast period, from 2021 to 2030 . The growth of this market can be attributed to the increasing demand for solvents and intermediates in various industries such as paints and coatings, adhesives and sealants, pharmaceuticals, cosmetics, food & beverages, and others .
Biochemical Analysis
Biochemical Properties
4-Bromoanisole is a useful brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . The Suzuki coupling of this compound with phenylboronic acid catalyzed by palladium pincer complexes has been studied .
Cellular Effects
Currently, there is limited information available on the effects of this compound on various types of cells and cellular processes. It is known that this compound is sometimes used in RNA extraction to further eliminate DNA contamination . It interacts with genomic DNA (gDNA) and through a separation phase, it will be located in the organic layer instead of the aqueous layer (upper layer) containing the RNA extract .
Molecular Mechanism
It is known to form a Grignard reagent, which reacts with phosphorus trichloride to give tris (4-methoxyphenyl)phosphine . Additionally, this compound forms the organozinc derivative CH3OC6H4ZnBr .
Properties
IUPAC Name |
1-bromo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059308 | |
Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
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Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromoanisole | |
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CAS No. |
104-92-7 | |
Record name | 4-Bromoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104927 | |
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Record name | 4-BROMOANISOLE | |
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Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.957 | |
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Record name | 4-BROMOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U430F901J9 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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